2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
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Overview
Description
2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a compound that is used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. This compound has a wide range of potential uses and can be used to study both biochemical and physiological effects.
Scientific Research Applications
Anticancer Drug Development
Organotin(IV) complexes, characterized by their amino acetate functionalized Schiff base structures, have shown significant cytotoxic activities against various human tumor cell lines. These complexes, synthesized through reactions involving similar fluoro-substituted compounds, offer a foundation for the development of new anticancer drugs. The specific compound could potentially serve a role in designing novel organotin(IV) complexes with enhanced antitumor activities (Basu Baul et al., 2009).
Material Science and Organic Synthesis
In material science, fluorosilane compounds, prepared from prochiral silanes with optically active amines, demonstrate the importance of fluorine and amino functionalities in creating new materials with potential applications in electronics, photonics, and as catalysts. The study of fluorosilane compounds, including their optical resolution and epimerization, offers insights into the synthesis of optically active silicon compounds, which can be analogously applied to the synthesis and application of fluorophenylmethylidene derivatives (Kawachi et al., 1999).
Fluorescence Studies and Chemical Sensing
Fluoro-substituted benzonitriles and related compounds have been explored for their fluorescence properties, revealing potential applications in developing fluorescent probes and sensors. These compounds' interactions with various solvents and their solvatochromic properties suggest their usefulness in designing fluorescence-based sensors for detecting environmental changes and analytes (Druzhinin et al., 2001).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the synthesis of complex molecules, including androgen receptor antagonists and non-steroidal anti-inflammatory drugs, often involves key intermediates with fluoro-substituted phenyl rings. The methodologies developed for synthesizing these intermediates, such as 2-fluoro-4-bromobiphenyl, could be relevant for producing compounds with the specified fluoro-substituted phenylmethylidene moiety, indicating its potential utility in drug synthesis and design (Li Zhi-yu, 2012; Qiu et al., 2009).
Mechanism of Action
Mode of Action
It is known that furan derivatives, which this compound is a part of, have a broad range of therapeutic properties . They can act on various targets or receptors in the body like MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their broad therapeutic properties .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have high therapeutic properties .
properties
IUPAC Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O/c19-16-9-5-4-8-14(16)12-21-18-15(11-20)10-17(22-18)13-6-2-1-3-7-13/h1-10,12H/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQHYCDRKMVOOJ-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.